Sodium (4-nitrophenyl)methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

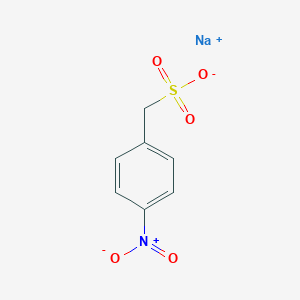

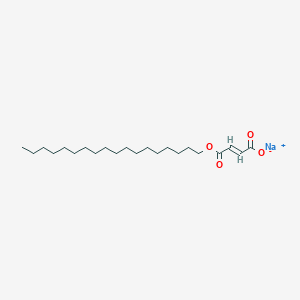

Sodium (4-nitrophenyl)methanesulfonate (4-NPM) is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other polar solvents. 4-NPM is a member of the sulfonate family and is widely used in the synthesis of various organic compounds. It is also used as a reagent in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Methane Emissions and Environmental Impact

- Mitigation of Methane Emissions : Research on sulfate-containing amendments in rice fields shows a potential mitigation strategy for reducing methane (CH4) emissions. The application of sulfate-containing amendments, such as those based on methanesulfonate salts, can significantly reduce methane emissions, a potent greenhouse gas, from agricultural sources (Denier van der Gon et al., 2001).

Chemical Synthesis and Applications

- Synthesis of Diols : The synthesis and applications of compounds like 1,3-dihydroxynaphthalene highlight the versatility of methanesulfonate derivatives in chemical synthesis. Such compounds play crucial roles in various chemical processes, including dye production and pharmaceutical synthesis, showcasing the utility of methanesulfonate derivatives in organic chemistry (Zhang You-lan, 2005).

Environmental Applications

- Photocatalysis for Pollution Mitigation : The oxidation of sulfur compounds via photocatalysis, involving compounds like methanesulfonates, has been explored for reducing the impact of nauseous sulfur compounds in the environment. Such approaches indicate the potential for methanesulfonate derivatives to be involved in environmental cleanup efforts, highlighting their role in mitigating pollution through advanced oxidative processes (Cantau et al., 2007).

Biotechnological Applications

- Value Addition via Methanotrophs : Research into methanotrophs, bacteria capable of utilizing methane as a carbon source, points to the potential of using methane and possibly methanesulfonate derivatives in biotechnological applications. These include producing single-cell proteins, biopolymers, and other valuable compounds, demonstrating the intersection of microbiology and chemical engineering for sustainable production processes (Strong et al., 2015).

Wirkmechanismus

Target of Action

Sodium (4-nitrophenyl)methanesulfonate is a chemical compound with the molecular formula C7H6NNaO5S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound contains a nitrophenyl group, which can undergo various chemical reactions . For instance, the reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .

Biochemical Pathways

The compound’s nitrophenyl group can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

The compound’s nitrophenyl group can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

It is known that the compound is stable under normal room temperature conditions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (4-nitrophenyl)methanesulfonate involves the reaction of 4-nitrobenzaldehyde with methanesulfonyl chloride in the presence of a base to form the intermediate 4-nitrobenzyl mesylate. The mesylate is then reacted with sodium methoxide to yield the final product.", "Starting Materials": ["4-nitrobenzaldehyde", "methanesulfonyl chloride", "sodium methoxide"], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde in a suitable solvent such as dichloromethane.", "Step 2: Add methanesulfonyl chloride dropwise to the solution while stirring at low temperature.", "Step 3: Add a base such as triethylamine to the reaction mixture to initiate the reaction.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Extract the reaction mixture with a suitable solvent such as ethyl acetate.", "Step 6: Wash the organic layer with water and brine.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the intermediate 4-nitrobenzyl mesylate.", "Step 9: Dissolve the intermediate in a suitable solvent such as methanol.", "Step 10: Add sodium methoxide to the solution while stirring at low temperature.", "Step 11: Allow the reaction to proceed for several hours at room temperature.", "Step 12: Neutralize the reaction mixture with a suitable acid such as hydrochloric acid.", "Step 13: Extract the product with a suitable solvent such as ethyl acetate.", "Step 14: Wash the organic layer with water and brine.", "Step 15: Dry the organic layer over anhydrous sodium sulfate.", "Step 16: Concentrate the organic layer under reduced pressure to obtain the final product Sodium (4-nitrophenyl)methanesulfonate." ] } | |

CAS-Nummer |

36639-50-6 |

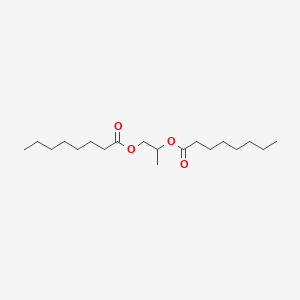

Molekularformel |

C7H7NNaO5S |

Molekulargewicht |

240.19 g/mol |

IUPAC-Name |

sodium;(4-nitrophenyl)methanesulfonate |

InChI |

InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |

InChI-Schlüssel |

KBJKRRLUCCHTHG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |

Andere CAS-Nummern |

36639-50-6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)